

The Spectroscopic Signature of Avarol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avarol

Cat. No.: B1665835

[Get Quote](#)

An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Promising Marine-Derived Sesquiterpenoid Hydroquinone

Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge *Dysidea avara*, has garnered significant interest within the scientific community for its diverse and potent biological activities. These include anti-inflammatory, antiviral, and antitumor properties, making it a compelling lead compound in drug development.^[1] A thorough understanding of its structural and chemical properties is paramount for researchers aiming to harness its therapeutic potential. This technical guide provides a comprehensive overview of the key spectroscopic data of **Avarol**, detailed experimental protocols for its analysis, and a visualization of its interaction with a critical cellular signaling pathway.

Quantitative Spectroscopic Data

The structural elucidation of **Avarol** relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of **Avarol**. The ^1H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ^{13}C NMR spectrum provides information about the carbon skeleton. The data presented below were obtained in deuterated chloroform (CDCl_3) as the solvent.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Avarol** in CDCl_3

Position	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm, Multiplicity, J in Hz)
1	38.2	1.25 (m)
2	18.9	1.55 (m)
3	41.8	1.20 (m)
4	33.5	1.75 (m)
4a	39.1	-
5	134.8	-
6	117.5	6.60 (d, 8.0)
7	141.2	-
8	120.9	6.55 (d, 8.0)
8a	48.9	1.95 (m)
9	28.1	2.75 (d, 8.0)
10	129.5	-
1'	126.2	-
2'	115.1	6.65 (s)
3'	149.8	-
4'	114.2	6.70 (s)
5'	152.0	-
6'	118.0	6.75 (s)
11	21.5	0.90 (d, 7.0)
12	21.8	0.92 (d, 7.0)
13	16.0	0.85 (s)
14	29.9	1.05 (s)
15	15.5	0.80 (s)

Data sourced from available research literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Avarol** is characterized by the following key absorption bands:

Table 2: Key IR Absorption Bands for **Avarol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch (phenolic hydroxyl groups)
2925	Strong	C-H stretch (aliphatic)
1600	Medium	C=C stretch (aromatic ring)
1450	Medium	C-H bend (aliphatic)
1200	Strong	C-O stretch (phenolic)

Note: These are characteristic absorption frequencies for a molecule with the structure of **Avarol** and are based on established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Avarol**

Ion	m/z	Interpretation
[M] ⁺	314.2246	Molecular Ion (C ₂₁ H ₃₀ O ₂)
[M-H ₂ O] ⁺	296	Loss of a water molecule
C ₁₅ H ₂₃ ⁺	203	Fragmentation of the sesquiterpenoid moiety
C ₆ H ₅ O ₂ ⁺	109	Fragmentation of the hydroquinone moiety

Note: The fragmentation pattern is consistent with the bicyclic sesquiterpenoid and hydroquinone moieties of the **Avarol** structure.

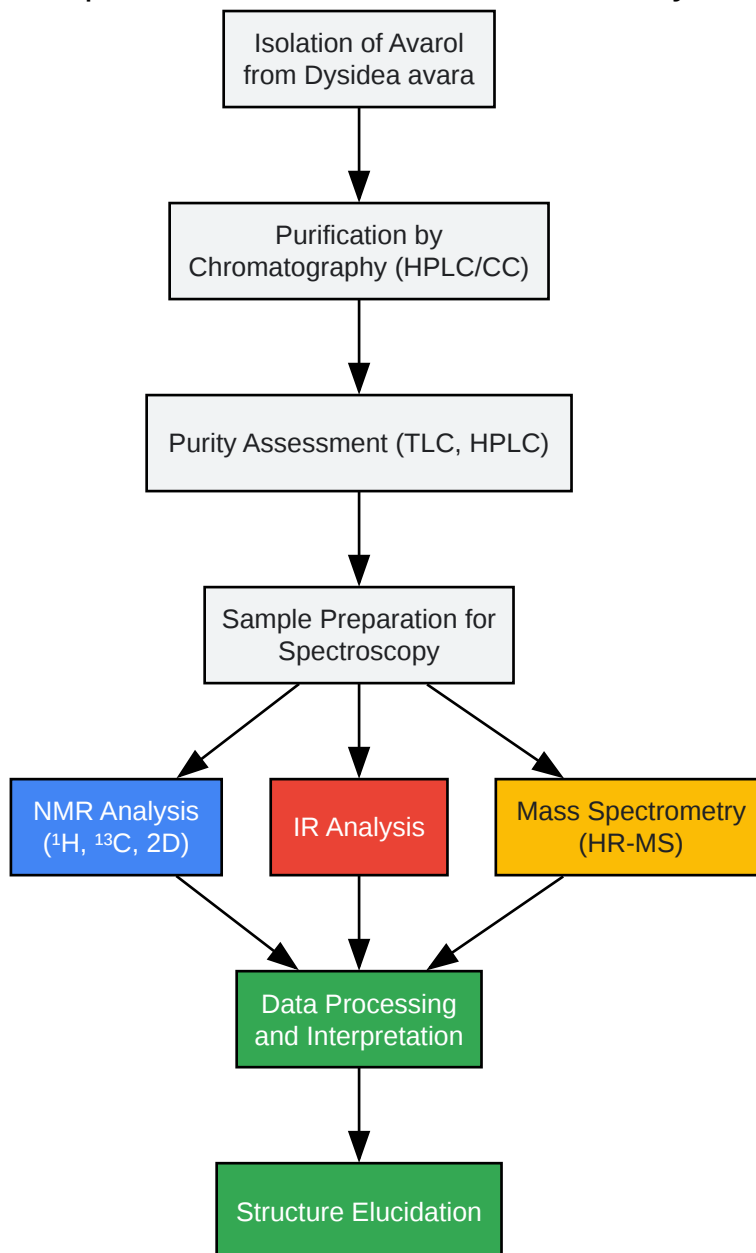
Experimental Protocols

The acquisition of high-quality spectroscopic data is essential for accurate structural analysis. The following sections outline the generalized experimental protocols for the NMR, IR, and MS analysis of **Avarol**, based on standard methodologies for natural product characterization.

Workflow for Spectroscopic Analysis of Avarol

The overall process from isolation to data analysis is a systematic workflow designed to ensure the purity of the sample and the reliability of the spectroscopic data.

Experimental Workflow for Avarol Analysis



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Spectroscopic Signature of Avarol: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665835#spectroscopic-data-of-avarol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com